N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a unique combination of functional groups, including bromo, chloro, and dimethylsulfamoyl moieties, which contribute to its biological activity.
This compound can be synthesized through various chemical reactions involving specific precursors. Its structural characteristics can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, which provide insights into its molecular configuration and purity.
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide belongs to the class of sulfonamide compounds, which are known for their antibacterial properties. The presence of bromine and chlorine atoms in its structure also categorizes it as a halogenated organic compound.
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps that include:
Each step requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and selectivity for the desired product.
The molecular formula of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is . Its structure can be represented using various notations:
InChI=1S/C20H12Br2ClNO2/c21-13-7-5-12(6-8-13)20(26)24-18-10-9-14(22)11-16(18)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26)
N(c1c(C(c2ccccc2Cl)=O)cc(Br)cc1)C(=O)c1ccc(Br)cc1
The molecular weight is approximately , and it possesses distinct spectral characteristics that can be analyzed using mass spectrometry and infrared spectroscopy to confirm its structure.
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by steric and electronic factors associated with its substituents, which can affect reaction rates and product distributions.
The mechanism of action for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide may involve:
Research indicates that similar compounds exhibit significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains.
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide is expected to exhibit:
Key chemical properties include:
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide has potential applications in:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting the importance of structural diversity in drug design and development.
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4